![molecular formula C17H20N2O B12518534 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol CAS No. 654645-06-4](/img/structure/B12518534.png)
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[222]octan-3-ol is a complex organic compound that features an indole moiety fused with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of 1-methyl-1H-indole-3-carboxaldehyde with 1-azabicyclo[2.2.2]octan-3-one. This reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or methanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s indole moiety is known for its biological activity, making it useful in the study of biological processes and drug development.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications
Wirkmechanismus
The mechanism of action of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methyl-1H-indol-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3-one: This compound is structurally similar but differs in the functional group attached to the bicyclic system.
1-Methyl-1H-indole-3-carboxaldehyde: A precursor in the synthesis of the target compound, sharing the indole moiety.
Uniqueness
The uniqueness of 2-[(1-Methyl-1H-indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol lies in its combination of the indole moiety with a bicyclic structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
654645-06-4 |
|---|---|
Molekularformel |
C17H20N2O |
Molekulargewicht |
268.35 g/mol |
IUPAC-Name |
2-[(1-methylindol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C17H20N2O/c1-18-11-13(14-4-2-3-5-15(14)18)10-16-17(20)12-6-8-19(16)9-7-12/h2-5,10-12,17,20H,6-9H2,1H3 |
InChI-Schlüssel |
OEEDJTWPAMMVLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(C4CCN3CC4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


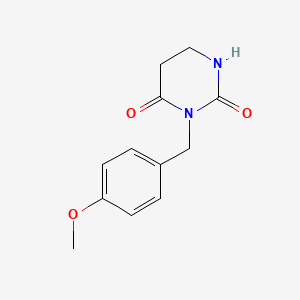

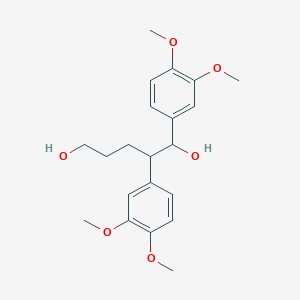

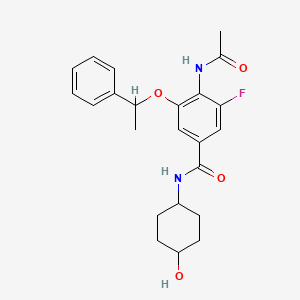
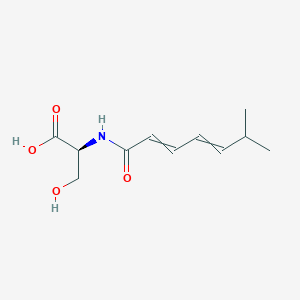
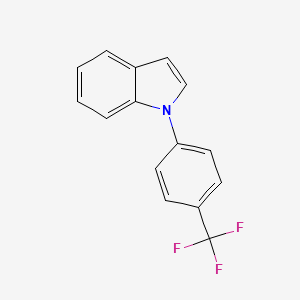
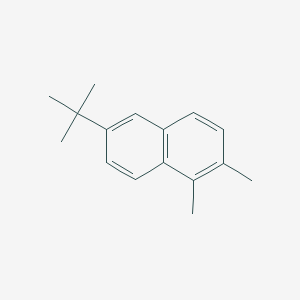
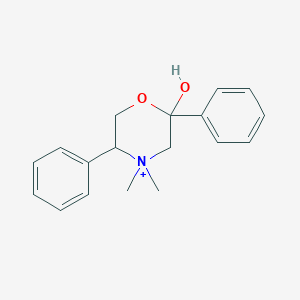
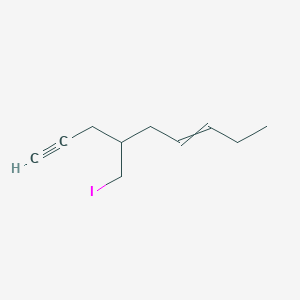

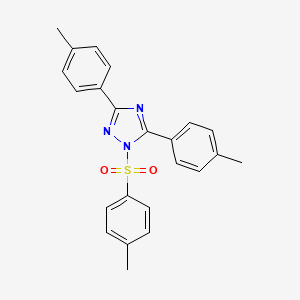
![[RuCl(p-cymene)((R)-binap)]Cl](/img/structure/B12518527.png)
![Acetonitrile,(tricyclo[2.2.1.02,6]hept-3-ylsulfonyl)-](/img/structure/B12518536.png)
